Superior Binding Affinity of MCHr1 Antagonist 1 Compared to MCHr1 Antagonist 2
MCHr1 antagonist 1 demonstrates markedly higher affinity for the melanin-concentrating hormone receptor 1 compared to the structurally related analog MCHr1 antagonist 2. In direct comparison, MCHr1 antagonist 1 exhibits a Ki of 4 nM at human MCHR1, whereas MCHr1 antagonist 2 displays an IC50 of 65 nM . This 16-fold difference in potency translates to more efficient receptor occupancy at lower concentrations, reducing the compound quantity required for dose-response studies and minimizing potential vehicle-related artifacts . The enhanced potency of MCHr1 antagonist 1 is attributed to its non-basic scaffold design, which optimizes interactions with key residues in the MCHR1 binding pocket [1].
MCHr1 antag 2 IC50 = 65 nM
16-fold higher affinity
| Evidence Dimension | Binding affinity at human MCHR1 |
|---|---|
| Target Compound Data | Ki = 4 nM |
| Comparator Or Baseline | MCHr1 antagonist 2: IC50 = 65 nM |
| Quantified Difference | 16.25-fold higher affinity (target compound) |
| Conditions | Radioligand displacement assay using [125I]-MCH on human MCHR1 expressed in CHO cell membranes |
Why This Matters
Higher potency enables lower dosing, reducing compound consumption and minimizing off-target effects at higher concentrations.
- [1] McBriar, M. D., Guzik, H., Shapiro, S., Paruchova, J., Xu, R., Palani, A., ... & Hawes, B. E. (2005). Discovery of orally efficacious melanin-concentrating hormone receptor-1 antagonists as antiobesity agents. Journal of Medicinal Chemistry, 48(7), 2274-2277. View Source
